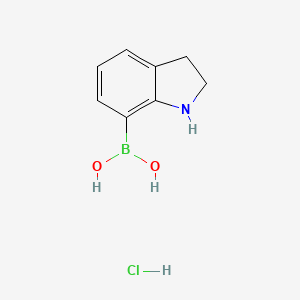

Indolin-7-ylboronic acid hydrochloride

Beschreibung

Indolin-7-ylboronic acid hydrochloride is a boronic acid derivative of the indoline scaffold, featuring a boronic acid (-B(OH)₂) group at the 7-position of the indoline ring and a hydrochloride counterion. This compound is of significant interest in medicinal and synthetic chemistry due to the unique reactivity of boronic acids, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds for drug discovery . The hydrochloride salt enhances solubility in polar solvents, making it advantageous for aqueous reaction conditions or biological assays.

Eigenschaften

Molekularformel |

C8H11BClNO2 |

|---|---|

Molekulargewicht |

199.44 g/mol |

IUPAC-Name |

2,3-dihydro-1H-indol-7-ylboronic acid;hydrochloride |

InChI |

InChI=1S/C8H10BNO2.ClH/c11-9(12)7-3-1-2-6-4-5-10-8(6)7;/h1-3,10-12H,4-5H2;1H |

InChI-Schlüssel |

JKSXQKFMHZYCEW-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C2C(=CC=C1)CCN2)(O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of indolin-7-ylboronic acid hydrochloride typically involves the borylation of indole derivatives. One common method is the palladium-catalyzed borylation of indole using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of indolin-7-ylboronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: Indolin-7-ylboronic acid hydrochloride undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Alcohols or ketones.

Substitution: Nitro or halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Indolin-7-ylboronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Wirkmechanismus

The mechanism of action of indolin-7-ylboronic acid hydrochloride is largely dependent on its application. In the context of Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the indole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The following table compares key structural features of indoline-based hydrochlorides:

Key Observations :

- Boronic Acid vs. Amine Groups : The boronic acid group in Indolin-7-ylboronic acid HCl enables distinct reactivity (e.g., cross-coupling) compared to amine-functionalized indolines, which are typically intermediates or bioactive motifs .

- Scaffold Diversity : Protoberberine (Jatrorrhizine HCl) and yohimban (Yohimbine HCl) cores differ significantly from indoline, leading to divergent pharmacological profiles (e.g., enzyme inhibition vs. receptor antagonism) .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve water solubility. For example, 3,3-dimethylindolin-7-amine HCl has >90% purity and is soluble in polar solvents . Boronic acids, however, may form esters in protic solvents, affecting stability .

- Stability : Acidic conditions (e.g., gastric pH) could destabilize boronic acids, whereas amine hydrochlorides (e.g., Prilocaine HCl) exhibit greater acid tolerance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.